N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-3-2-4-15(11-13)18(23)21-10-9-17-12-24-19(22-17)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCBNVSKUEBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group are likely involved in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Levalbuterol Related Compound D
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group provide unique binding interactions, making it a valuable compound for various applications.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a chlorophenyl group, and a methylbenzamide moiety. Its IUPAC name is this compound. The synthesis typically involves:
- Formation of the Thiazole Ring : Achieved by reacting α-haloketones with thiourea.
- Introduction of Chlorophenyl Group : Via nucleophilic substitution using chlorophenyl halides.
- Acylation : The thiazole intermediate is acylated with 3-methylphenyl acetic acid derivatives.
Antimicrobial Activity
Research indicates that compounds with thiazole and chlorophenyl groups exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole compounds showed activity against various bacterial strains, suggesting that this compound could possess similar effects due to its structural components .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and renal cancers. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The chlorophenyl group can interact with G-protein coupled receptors (GPCRs), which play a role in various physiological processes .
Research Findings and Case Studies
A summary of recent studies highlights the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
